molecular formula C12H16ClN5O B10903831 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10903831
M. Wt: 281.74 g/mol
InChI Key: YDNFOKPJIAAEAK-UHFFFAOYSA-N
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Description

4-CHLORO-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Amidation: The final step involves the reaction of the chlorinated pyrazole with an amine derivative to form the carboxamide group. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted pyrazole compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-CHLORO-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
  • 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 4-CHLORO-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H16ClN5O

Molecular Weight

281.74 g/mol

IUPAC Name

4-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,2-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H16ClN5O/c1-8-9(5-14-17(8)3)7-16(2)12(19)11-10(13)6-15-18(11)4/h5-6H,7H2,1-4H3

InChI Key

YDNFOKPJIAAEAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=C(C=NN2C)Cl

Origin of Product

United States

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